N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that features a benzothiophene moiety, a benzofuran ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothiophene Moiety: Starting from a suitable thiophene derivative, the benzothiophene ring is constructed through cyclization reactions.
Attachment of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions, often using alkyl halides under basic conditions.
Construction of the Benzofuran Ring: The benzofuran ring is synthesized through intramolecular cyclization of a phenol derivative.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzothiophene and benzofuran rings.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-s
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-13(10-15-12-24-19-5-3-2-4-17(15)19)20-25(21,22)16-6-7-18-14(11-16)8-9-23-18/h2-7,11-13,20H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDTTWDFEIYGEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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